REACTION_CXSMILES
|
C(O[C:4](=[O:9])[CH2:5][C:6]([CH3:8])=[O:7])C.[F:10][C:11]([F:20])([F:19])[C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>C1(C)C(C)=CC=CC=1>[O:7]=[C:6]([CH3:8])[CH2:5][C:4]([NH:16][C:15]1[CH:17]=[CH:18][C:12]([C:11]([F:10])([F:19])[F:20])=[CH:13][CH:14]=1)=[O:9]
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Name
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|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)C)=O
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Name
|
|
Quantity
|
12.38 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Reaction mixture
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Type
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CONCENTRATION
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Details
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was concentrated
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Type
|
CUSTOM
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Details
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purified by column chromatography
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Type
|
CUSTOM
|
Details
|
to give pure (9.7 g)
|
Name
|
|
Type
|
|
Smiles
|
O=C(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |